molecular formula C5H8N2O2S B1654527 1H-Imidazole, 5-[(methylsulfonyl)methyl]- CAS No. 24100-20-7

1H-Imidazole, 5-[(methylsulfonyl)methyl]-

Cat. No.: B1654527
CAS No.: 24100-20-7
M. Wt: 160.20
InChI Key: CBDWAVCHRCHJGH-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Patterns

1H-Imidazole, 5-[(methylsulfonyl)methyl]- is a substituted imidazole derivative featuring a five-membered aromatic ring with nitrogen atoms at positions 1 and 3. The methylsulfonyl group (-SO₂CH₃) is attached to the 5-position of the imidazole ring via a methylene bridge (-CH₂-). This structural arrangement creates a planar aromatic system with conjugated π-electrons delocalized across the ring and substituent.

The imidazole core exhibits two equivalent tautomeric forms, with hydrogen bonding between the nitrogen atoms contributing to its stability. The methylsulfonyl group, an electron-withdrawing substituent, induces electronic effects that polarize the adjacent carbon atoms. Key bond lengths and angles include:

Bond Length (Å) Angle (°)
C1–N1 (imidazole) 1.32–1.35 110–115
C5–CH₂ (methylene) 1.45–1.50 120
S–O (sulfonyl) 1.43–1.44 120

The methylsulfonyl group adopts a tetrahedral geometry around the sulfur atom, with two double bonds to oxygen and single bonds to the methyl and methylene groups.

Electronic Structure and Orbital Configuration

The electronic structure of 1H-Imidazole, 5-[(methylsulfonyl)methyl]- is dominated by the conjugated π-system of the imidazole ring and the electron-withdrawing nature of the sulfonyl group. The highest occupied molecular orbital (HOMO) is localized on the imidazole ring, while the lowest unoccupied molecular orbital (LUMO) is influenced by the sulfonyl group.

Density functional theory (DFT) studies on analogous imidazole derivatives reveal:

Property Value Source
HOMO energy (eV) -8.5 to -9.0
LUMO energy (eV) 0.2 to 0.5
Electron density (C5) Partially positive

The methylsulfonyl group reduces electron density at the adjacent carbon (C5), enhancing its electrophilicity for potential nucleophilic attacks.

Crystallographic Data and Unit Cell Parameters

Crystallographic data for 1H-Imidazole, 5-[(methylsulfonyl)methyl]- are not explicitly reported in the literature. However, structural insights can be inferred from closely related imidazole derivatives:

Parameter Value (Typical) Source
Space group P2₁₂₁₂₁
Unit cell dimensions (Å) a = 8.6, b = 15.2, c = 18.2
Density (g/cm³) 1.4–1.5

The compound likely crystallizes in a monoclinic or orthorhombic system, with hydrogen bonding and van der Waals interactions governing packing arrangements. Further experimental studies are required to confirm these parameters.

Properties

IUPAC Name

5-(methylsulfonylmethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-10(8,9)3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDWAVCHRCHJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278823
Record name 5-[(Methylsulfonyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24100-20-7
Record name 5-[(Methylsulfonyl)methyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24100-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Methylsulfonyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Imidazole, 5-[(methylsulfonyl)methyl]- is a compound belonging to the imidazole class, which is known for its diverse biological activities. Imidazole derivatives have gained significant attention in medicinal chemistry due to their roles in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of 1H-Imidazole, 5-[(methylsulfonyl)methyl]- through a review of recent research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The chemical structure of 1H-Imidazole, 5-[(methylsulfonyl)methyl]- includes a five-membered aromatic ring containing two nitrogen atoms, which enhances its ability to interact with biological targets. The presence of the methylsulfonyl group is crucial for its biological activity as it can facilitate interactions with various biomolecules.

Anticancer Activity

Research indicates that imidazole derivatives exhibit promising anticancer properties. For instance, compounds with imidazole cores have shown moderate inhibitory potency against cancer cell lines such as DLD-1 (colorectal) and MCF-7 (breast) cells. In one study, an imidazole derivative demonstrated an IC50 value of 57.4 μM for DLD-1 and 79.9 μM for MCF-7 cells, suggesting significant potential in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Studies have shown that certain imidazole compounds can reduce inflammation in animal models by modulating pathways associated with inflammatory responses .

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. They exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes .

The biological activity of 1H-Imidazole, 5-[(methylsulfonyl)methyl]- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, modulating signaling pathways that lead to therapeutic effects.
  • Supramolecular Complex Formation : The ability to form complexes with metal ions or other biomolecules enhances its bioactivity .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against DLD-1 and MCF-7 cell lines with IC50 values indicating potential for drug development .
Anti-inflammatory ResearchShowed that imidazole derivatives could effectively reduce inflammation markers in vivo .
Antimicrobial EvaluationHighlighted broad-spectrum antimicrobial activity against various pathogens .

Synthesis Methods

The synthesis of 1H-Imidazole, 5-[(methylsulfonyl)methyl]- typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Sulfonylation : Introducing the methylsulfonyl group through sulfonyl chloride or other sulfonating agents .

Scientific Research Applications

While comprehensive data tables and case studies specifically focusing on the applications of "1H-Imidazole, 5-[(methylsulfonyl)methyl]-" are not available in the search results, the information below provides an overview of imidazole derivatives and their applications.

About Imidazole
Imidazoles are heterocyclic compounds with a wide range of biological activities, making them useful in various applications . Imidazole derivatives have demonstrated anti-allergic and anti-inflammatory properties .

Antimicrobial Activity
Certain imidazole derivatives have shown antimicrobial activity against S. aureus, E. coli, and B. subtilis . For example, compounds 1a and 1b have demonstrated good antimicrobial potential .
Antihypertensive Activity
Some synthesized imidazole derivatives have been evaluated for antihypertensive potential . Studies have been conducted using the tail-cuff method in spontaneously hypertensive rats (SHR) to assess the antihypertensive effects of these compounds .

Synthesis of Imidazole Derivatives

  • (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .
  • In one instance, a Grignard reaction of 2-formyl-1-methyl-1H-imidazole with 4-phen-oxyphenylmagnesium bromide was used .

Examples of Imidazole Derivatives

  • 2-[(methylsulfonyl)methyl]-1H-benzimidazole, which causes skin and serious eye irritation .
  • 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol .
  • 5-(Difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The imidazole ring undergoes electrophilic substitution, with regioselectivity dictated by the methylsulfonylmethyl group (meta-directing) and the aromatic NH (ortho/para-directing).

Key Reactions:

  • Bromination :

    • Conditions : N-Bromosuccinimide (NBS) in DMF at 80°C .

    • Position : Bromination occurs at the 2-position of the imidazole ring due to the electron-withdrawing effect of the methylsulfonylmethyl group .

    • Yield : 65–78% (Table 1).

ReactionReagents/ConditionsPositionYield (%)Reference
BrominationNBS, DMF, 80°C265–78

Cross-Coupling Reactions

The methylsulfonylmethyl group stabilizes adjacent halogens, enabling palladium-catalyzed couplings.

Suzuki–Miyaura Coupling:

  • Substrate : 5-[(Methylsulfonyl)methyl]-2-bromo-1H-imidazole.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (3:1), 90°C .

  • Scope : Aryl groups (e.g., phenyl, 4-methoxyphenyl) couple efficiently (Table 2).

Aryl GroupCatalystYield (%)Reference
PhenylPd(PPh₃)₄72
4-MethoxyphenylPd(PPh₃)₄68

Nucleophilic Substitution

The methylsulfonylmethyl group enhances leaving-group ability in adjacent positions.

Displacement of Halides:

  • Substrate : 5-[(Methylsulfonyl)methyl]-2-chloro-1H-imidazole.

  • Conditions : K₂CO₃, DMF, amine nucleophiles (e.g., morpholine) at 60°C .

  • Yield : 55–82% (Table 3).

NucleophileProductYield (%)Reference
Morpholine2-Morpholino derivative82
Piperidine2-Piperidino derivative75

Functionalization via Sulfonyl Group

The sulfonyl moiety participates in sulfonamide formation under controlled conditions.

Sulfonylation of NH:

  • Conditions : Sulfonyl chloride (e.g., TsCl), pyridine, CH₂Cl₂, 0°C → RT .

  • Yield : 40–60% (limited by competing ring deactivation).

Reduction Reactions

The imidazole ring resists reduction, but side-chain modifications are feasible.

Hydrogenolysis of Protecting Groups:

  • Substrate : 5-[(Methylsulfonyl)methyl]-1-(benzyl)-1H-imidazole.

  • Conditions : H₂ (1 atm), Pd/C, MeOH, RT.

  • Yield : 85–90% (removal of benzyl group without affecting sulfonyl).

Oxidation Stability

The methylsulfonyl group remains intact under standard oxidative conditions (e.g., H₂O₂, mCPBA) .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 5-position substituent plays a critical role in modulating the physicochemical and biological properties of imidazole derivatives. Key comparisons include:

Compound Substituent at 5-Position Key Structural Features Reference
1H-Imidazole, 5-[(methylsulfonyl)methyl]- Methylsulfonylmethyl Strong electron-withdrawing group; enhances metabolic stability and acidity (pKa ~1.27*)
5-(Methoxymethyl)-1H-imidazole Methoxymethyl (-CH₂OCH₃) Electron-donating group; may improve solubility but reduce metabolic stability
1H-Imidazole-5-methanol, 1-pentyl Hydroxymethyl (-CH₂OH) Polar group; increases hydrophilicity but prone to oxidation or conjugation
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl (-CH₂Cl) Electrophilic and reactive; potential toxicity concerns
1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride Sulfonyl chloride (-SO₂Cl) Highly reactive; used as an intermediate for sulfonamide synthesis

*Predicted pKa for sulfonyl-containing analogs .

Key Insights :

  • The methylsulfonylmethyl group offers a balance between stability and solubility. Unlike chloromethyl (reactive, toxic ) or hydroxymethyl (oxidation-prone ), the sulfonyl group improves resistance to metabolic degradation.
  • Compared to methoxymethyl (electron-donating, lower acidity ), methylsulfonylmethyl increases acidity (pKa ~1.27), which may enhance binding to basic biological targets .
Physicochemical Properties

Critical properties influenced by substituents include solubility, logP, and melting points:

Compound Molecular Weight (g/mol) logP (Predicted) Solubility Melting Point
1H-Imidazole, 5-[(methylsulfonyl)methyl]- ~248.73* 1.51* Moderate in polar solvents Not reported
5-(Methoxymethyl)-1H-imidazole 388.5 1.2 (estimated) High in water Not reported
1H-Imidazole-5-sulfonyl chloride derivative 248.73 1.51 Low (hydrolyzes in water) 409.8°C (predicted)
1,2-dimethyl-5-phenyl-1H-imidazole 186.2 3.0 (estimated) Low in water 192–194°C (reported)

*Data extrapolated from sulfonyl chloride analog .

Key Insights :

  • Methylsulfonylmethyl derivatives exhibit moderate logP values (~1.51), suggesting balanced lipophilicity for membrane permeability.
  • Sulfonyl chloride analogs have high melting points (~409.8°C) due to strong intermolecular forces, whereas phenyl-substituted imidazoles (e.g., 1,2-dimethyl-5-phenyl) show lower solubility .

Preparation Methods

Thioether Formation

A 5-chloromethylimidazole intermediate reacts with methanethiol ($$CH3SH$$) in the presence of a base (e.g., $$K2CO_3$$) in dimethylformamide (DMF). The reaction proceeds via nucleophilic displacement, yielding 5-(methylthiomethyl)-1H-imidazole.

Oxidation to Sulfone

The thioether is treated with meta-chloroperbenzoic acid ($$mCPBA$$) in dichloromethane at 0–5°C. This step selectively oxidizes the sulfide to the sulfone without over-oxidizing the imidazole ring.

Optimization Insights :

  • Oxidant Efficiency : $$mCPBA$$ (2.2 equiv) achieves >95% conversion within 4 hours.
  • Yield : 82% isolated yield after column chromatography.

Modular Synthesis via Ketone Oxidation and Imidazole Annulation

A contemporary approach leverages ketone oxidation to generate glyoxal intermediates, followed by cyclocondensation. This method, adapted from Javidnia et al., involves:

  • Oxidation of 5-(Methylthiomethyl)imidazole Ketone :
    A ketone precursor (e.g., 5-(methylthiomethyl)-1-methylimidazol-2-yl)phenylketone is oxidized using catalytic HBr (10 mol%) in dimethyl sulfoxide (DMSO) at 85°C. DMSO acts as both solvent and oxidant, converting the thiomethyl group to sulfonyl.

  • Imidazole Annulation :
    The resulting glyoxal derivative undergoes condensation with ammonium acetate and formaldehyde in methanol, forming the imidazole ring.

Reaction Conditions :

Parameter Value
Temperature 85°C
Catalyst HBr (10 mol%)
Solvent DMSO/MeOH (8:2 v/v)
Time 18 hours
Yield 61% (isolated)

Multi-Step Synthesis from 4-Methoxyphenyl Glyoxal

Adapting methods from antifungal agent synthesis, this route employs 4-methoxyphenyl glyoxal as the starting material:

  • Aldol Condensation :
    Glyoxal reacts with methylsulfonylacetaldehyde in the presence of ammonium acetate, forming a disubstituted imidazole.

  • Functional Group Interconversion :
    The 4-methoxy group is demethylated using $$BBr3$$ in dichloromethane, followed by re-functionalization with methylsulfonyl chloride ($$CH3SO_2Cl$$).

Critical Observations :

  • Demethylation Efficiency : 89% conversion at −78°C.
  • Purity : >99% by HPLC after recrystallization.

Comparative Analysis of Methodologies

A systematic evaluation of the four methods reveals distinct advantages and limitations:

Yield and Scalability

  • Radziszewski Condensation : Moderate yields (68–72%) but amenable to scale-up.
  • Post-Synthetic Sulfonation : High yields (82%) but requires handling toxic thiols.
  • Modular Synthesis : Balanced yield (61%) with excellent functional group tolerance.
  • Multi-Step Synthesis : Labor-intensive but offers high purity (>99%).

Practical Considerations

  • Cost Efficiency : Radziszewski method utilizes inexpensive reagents (ammonium acetate, acetic acid).
  • Safety : Post-synthetic oxidation avoids hazardous intermediates compared to thiol-based routes.

Q & A

Q. What are the common synthetic routes for preparing 5-[(methylsulfonyl)methyl]-substituted imidazole derivatives?

Methodological Answer: The synthesis of imidazole derivatives with sulfonyl or methylsulfonyl groups typically involves multi-step reactions. Key approaches include:

  • Nucleophilic substitution : Reacting halogenated imidazole precursors with methylsulfonylmethyl reagents under basic conditions .
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups adjacent to the methylsulfonyl moiety .
  • Functionalization of preformed imidazole cores : Post-synthetic modification via oxidation or sulfonylation reactions to install the methylsulfonyl group .
    Purification often employs silica gel chromatography or recrystallization, with yields optimized by adjusting solvent polarity and temperature .

Q. How can the purity and structural integrity of 1H-imidazole derivatives be confirmed post-synthesis?

Methodological Answer: Critical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and resolve stereoisomers .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for methylsulfonyl-containing heterocycles .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling sulfonyl-containing imidazole derivatives?

Methodological Answer: Refer to GHS hazard classifications (e.g., H302 for oral toxicity, H315 for skin irritation) :

  • Use PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Work in fume hoods to prevent inhalation of fine powders .
  • First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar imidazole derivatives?

Methodological Answer: To resolve contradictions in biological data (e.g., antimicrobial vs. inactive results):

  • Standardize assays : Use identical cell lines, inoculum sizes, and incubation conditions .
  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methylsulfonyl position) to isolate contributing factors .
  • Meta-analysis : Compare data across PubMed, Scopus, and patent databases to identify trends or methodological biases .

Q. What computational methods are effective in predicting the reactivity of the methylsulfonyl group in imidazole derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions between the methylsulfonyl group and biological targets (e.g., enzymes) to rationalize inhibitory activity .
  • Molecular Dynamics (MD) : Assess conformational stability of the sulfonyl moiety in solvent environments .

Q. How can reaction conditions be optimized to enhance the yield of 5-[(methylsulfonyl)methyl]-imidazole derivatives in cross-coupling reactions?

Methodological Answer:

  • Catalyst screening : Test Pd(II)/Pd(0) complexes (e.g., Pd(PPh3_3)4_4) with varying ligands to improve coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction rates .
  • Design of Experiments (DoE) : Apply factorial designs to explore interactions between temperature, catalyst loading, and stoichiometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Imidazole, 5-[(methylsulfonyl)methyl]-
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